molecular formula C16H18N2O2S2 B2658176 N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895462-63-2

N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2658176
CAS RN: 895462-63-2
M. Wt: 334.45
InChI Key: VJJSSYIZAPTKQT-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide, also known as AMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazole family, which is known for its diverse range of biological activities.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-3-(p-tolylthio)propanamide" have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones by cyclisation of thiocyanatoamides shows potential antibacterial and antifungal activities (Baranovskyi et al., 2018).

Antitumor Activity

Research on the synthesis of related compounds has shown remarkable broad spectrum antitumor activity, suggesting the potential use of these compounds in cancer treatment. For example, certain benzyl-substituted quinazolinones have demonstrated significant antitumor efficacy (Al-Suwaidan et al., 2016).

Thermo-Physical Properties

The study of thermo-physical properties of related compounds, such as 1,3,4-oxadiazole derivatives, reveals important information regarding their chemical behavior in various solvents, which is crucial for pharmaceutical formulation and material science applications (Godhani et al., 2013).

Synthesis and Evaluation Methods

The synthesis of related compounds involves various chemical reactions and evaluation methods to explore their biological activities. This includes studying their antinociceptive, antimicrobial, and antiviral activities, which could lead to the development of new therapeutic agents (Önkol et al., 2004), (Evren et al., 2020).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-10-4-6-13(7-5-10)21-9-8-14(20)18-16-17-11(2)15(22-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJSSYIZAPTKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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